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Compound of Interest

Compound Name: alpha-Methylcinnamaldehyde

Cat. No.: B087293 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for α-

Methylcinnamaldehyde, a compound of significant interest in the fragrance, flavor, and

pharmaceutical industries. This document details Nuclear Magnetic Resonance (NMR) and

Mass Spectrometry (MS) data, outlines experimental protocols for their acquisition, and

explores the compound's mechanisms of action as a tyrosinase inhibitor and an antifungal

agent.

Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and Mass

Spectrometry analyses of α-Methylcinnamaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data for α-Methylcinnamaldehyde
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Chemical Shift (ppm) Multiplicity Assignment

9.56 s Aldehyde (-CHO)

7.2-7.6 m Aromatic (C₆H₅)

7.24 s Vinylic (=CH-)

2.06 s Methyl (-CH₃)

Solvent: CDCl₃, Frequency: 90 MHz[1]

Table 2: ¹³C NMR Spectral Data for α-Methylcinnamaldehyde

Chemical Shift (ppm) Assignment

195.0 Aldehyde Carbonyl (C=O)

153.0 Vinylic Carbon

142.0 Vinylic Carbon

134.0 Aromatic Carbon

129.5 Aromatic Carbon

128.5 Aromatic Carbon

127.0 Aromatic Carbon

11.0 Methyl Carbon (-CH₃)

Mass Spectrometry (MS)
Table 3: Key Mass Spectrometry Fragmentation Data for α-Methylcinnamaldehyde
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m/z Relative Intensity (%) Putative Fragment

146 73.1 [M]⁺ (Molecular Ion)

145 100.0 [M-H]⁺

117 56.5 [M-CHO]⁺

115 45.7 [M-CH₃-CO]⁺

91 26.7 [C₇H₇]⁺ (Tropylium ion)

Ionization Mode: Electron Ionization (EI)[1]

Experimental Protocols
While specific, detailed experimental parameters for the above data are not publicly available,

generalized protocols for obtaining such spectra are provided below.

NMR Spectroscopy Sample Preparation
A standard protocol for preparing a sample for NMR analysis involves the following steps:

Sample Weighing: Accurately weigh approximately 5-20 mg of α-Methylcinnamaldehyde for

¹H NMR and 50-100 mg for ¹³C NMR.

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble.

Deuterated chloroform (CDCl₃) is a common choice for this compound.

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a

clean, dry vial.

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

Filtration (Optional): If any particulate matter is present, filter the solution through a small

plug of glass wool in the pipette during transfer to the NMR tube.

Capping and Labeling: Securely cap the NMR tube and label it clearly.
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Mass Spectrometry Sample Preparation (for GC-MS)
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the following general

procedure can be followed:

Sample Dissolution: Prepare a dilute solution of α-Methylcinnamaldehyde (e.g., 1 mg/mL) in

a volatile organic solvent such as dichloromethane or methanol.

Serial Dilution: Further dilute this stock solution to a final concentration suitable for GC-MS

analysis (typically in the µg/mL range).

Vial Transfer: Transfer the final diluted sample to an appropriate autosampler vial.

Blank Samples: It is good practice to run a solvent blank before and after the sample to

ensure the cleanliness of the system.

Signaling Pathways and Mechanisms of Action
α-Methylcinnamaldehyde exhibits notable biological activities, including tyrosinase inhibition

and antifungal effects. The underlying mechanisms are depicted below.

Tyrosinase Inhibition
α-Methylcinnamaldehyde acts as a reversible inhibitor of tyrosinase, an enzyme crucial for

melanin biosynthesis. Molecular docking studies have indicated that it interacts with amino acid

residues within the active site of the enzyme, rather than chelating the copper ions essential for

catalytic activity. This interaction sterically hinders the substrate from binding, thereby inhibiting

the enzyme.
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Mechanism of Tyrosinase Inhibition by α-Methylcinnamaldehyde.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis
The antifungal properties of α-Methylcinnamaldehyde stem from its ability to disrupt the

biosynthesis of ergosterol, a vital component of fungal cell membranes. This inhibition leads to

a compromised cell membrane, ultimately resulting in fungal cell death. The primary target

within this pathway is believed to be one of the key enzymes responsible for converting

lanosterol to ergosterol.
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Ergosterol Biosynthesis Pathway in Fungi
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Antifungal Mechanism of α-Methylcinnamaldehyde via Ergosterol Biosynthesis Inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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